Ivacaftor benzenesulfonate

説明

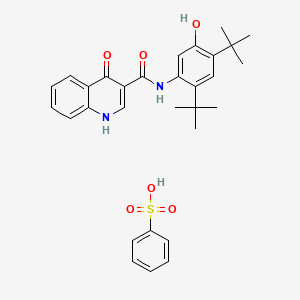

Structure

3D Structure of Parent

特性

IUPAC Name |

benzenesulfonic acid;N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3.C6H6O3S/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28;7-10(8,9)6-4-2-1-3-5-6/h7-13,27H,1-6H3,(H,25,28)(H,26,29);1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVYFBOFAFDIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ivacaftor Benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor (B1684365), a potent potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, represents a significant advancement in the treatment of cystic fibrosis (CF) for patients with specific CFTR gene mutations.[1][2] This technical guide provides a comprehensive overview of the chemical properties and structural aspects of its benzenesulfonate (B1194179) salt form, which is frequently utilized in research and development. The information herein is intended to serve as a detailed resource for scientists and professionals engaged in drug development and CF-related research.

Chemical Structure and Properties

Ivacaftor is chemically known as N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide.[3] The benzenesulfonate salt is formed by the reaction of ivacaftor with benzenesulfonic acid.

Structure of Ivacaftor:

Structure of Benzenesulfonic Acid:

The key physicochemical properties of ivacaftor and its benzenesulfonate salt are summarized in the tables below.

Table 1: General Chemical Properties of Ivacaftor

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₈N₂O₃ | [3] |

| Molecular Weight | 392.49 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 212-215 °C | [3] |

| LogP | 3.13 | [3] |

| pKa | 9.4 (phenol), 11.6 (quinoline NH) | [4] |

Table 2: General Chemical Properties of Ivacaftor Benzenesulfonate

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₄N₂O₆S | [5][6] |

| Molecular Weight | 550.67 g/mol | [5][6] |

| Appearance | Solid | [6] |

| CAS Number | 1134822-09-5 | [5][6] |

Table 3: Solubility Data

| Compound | Solvent | Solubility | Reference |

| Ivacaftor | Water | <0.05 µg/mL | [3] |

| DMSO | ~25 mg/mL | ||

| Ethanol | ~0.1 mg/mL | ||

| This compound | Water | Insoluble | [6] |

| DMSO | ≥55.1 mg/mL | [6] | |

| Ethanol | ≥13.86 mg/mL (with gentle warming) | [6] |

Spectroscopic and Crystallographic Data

Spectroscopic Characterization

-

Mass Spectrometry (MS): The fragmentation of ivacaftor has been studied to support pharmacokinetic and metabolism studies. Multiple reaction monitoring (MRM) is a common technique for its quantification in biological matrices.[7][8] A representative ion transition for ivacaftor is 393.1 → 337.0 m/z.[7][8]

-

Infrared (IR) Spectroscopy: A patent for a new crystal form of ivacaftor reports characteristic absorbance peaks at 3332 cm⁻¹, 3113 cm⁻¹, 2954 cm⁻¹, 1649 cm⁻¹, 1526 cm⁻¹, 1475 cm⁻¹, 1400 cm⁻¹, 1286 cm⁻¹, 1191 cm⁻¹, and 766 cm⁻¹.[3]

Crystal Structure and Polymorphism

Ivacaftor is known to exist in multiple crystalline forms, including solvates and polymorphs.[4][11] The solid-state properties of the active pharmaceutical ingredient can significantly impact its dissolution rate and bioavailability. Several patents describe the preparation and characterization of different polymorphic forms of ivacaftor. For instance, one patent details a new crystal form, designated as form D, with characteristic peaks in its powder X-ray diffraction (PXRD) pattern.[3] Another patent application discusses novel polymorphs, Form-L2 and Form-L3, and provides their PXRD, DSC, and TGA data.[11] The benzenesulfonate salt of ivacaftor has also been described in various polymorphic forms.[4] Researchers working with solid forms of ivacaftor should be aware of the potential for polymorphism and its implications.

Experimental Protocols

Synthesis of Ivacaftor

Several synthetic routes to ivacaftor have been reported in the scientific and patent literature. A common approach involves the coupling of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 5-amino-2,4-di-tert-butylphenol (B1521839).[4]

General Synthetic Scheme:

Methodology:

A general procedure involves the following steps:

-

Activation of the Carboxylic Acid: The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid is activated using a suitable coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[12]

-

Amide Bond Formation: The activated carboxylic acid is then reacted with 5-amino-2,4-di-tert-butylphenol in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA), in an appropriate solvent like dimethylformamide (DMF).[12]

-

Purification: The crude product is typically purified by column chromatography or recrystallization to yield pure ivacaftor.

Preparation of this compound

The benzenesulfonate salt can be prepared by reacting ivacaftor with benzenesulfonic acid in a suitable solvent.

Methodology:

-

Dissolution: Dissolve ivacaftor in a suitable organic solvent (e.g., a mixture of toluene (B28343) and methanol).

-

Acid Addition: Add a stoichiometric amount of benzenesulfonic acid to the solution.

-

Crystallization: Allow the salt to crystallize, which may be facilitated by cooling or the addition of an anti-solvent.

-

Isolation and Drying: Collect the crystalline product by filtration and dry it under vacuum.

Ussing Chamber Assay for CFTR Function

The Ussing chamber is a key in vitro technique to measure ion transport across epithelial tissues. It is widely used to assess the function of CFTR and the effect of modulators like ivacaftor.[13][14][15][16][17]

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. CN104725314A - New crystal form of Ivacaftor and preparation method thereof - Google Patents [patents.google.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. WO2016181414A1 - Process for the synthesis of ivacaftor and related compounds - Google Patents [patents.google.com]

- 6. Process for the synthesis of ivacaftor and related compounds | TREA [trea.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20170334860A1 - Novel polymorphs of ivacaftor, process for its preparation and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 12. patents.justia.com [patents.justia.com]

- 13. In Vivo and In Vitro Ivacaftor Response in Cystic Fibrosis Patients With Residual CFTR Function: N-of-1 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2021188459A1 - Ivacaftor glycosides, methods of making, and uses thereof in treating cystic fibrosis - Google Patents [patents.google.com]

- 15. Rescue of multiple class II CFTR mutations by elexacaftor+tezacaftor+ivacaftor mediated in part by the dual activities of elexacaftor as both corrector and potentiator - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Correlation between Ivacaftor-induced CFTR Activation in Airway Epithelial Cells and Improved Lung Function: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Ivacaftor Benzenesulfonate Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in vitro characterization of Ivacaftor (B1684365) benzenesulfonate, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The following sections detail the experimental protocols for key assays, present quantitative data on Ivacaftor's activity, and visualize the underlying signaling pathways and experimental workflows.

Mechanism of Action

Ivacaftor is a CFTR potentiator that enhances the channel open probability (gating) of the CFTR protein at the cell surface.[1] It directly binds to the CFTR protein, stabilizing its open state and thereby increasing the flow of chloride ions across the cell membrane.[2] This activity is particularly effective for CF-causing mutations that result in defective channel gating, such as the G551D mutation. While Ivacaftor can potentiate wild-type and F508del-CFTR, its efficacy is most pronounced in gating mutations.[3][4] Chronic exposure to Ivacaftor, however, has been shown to have a destabilizing effect on corrected F508del-CFTR, leading to increased turnover and a reduction in the mature form of the protein.[5][6]

Quantitative Data on Ivacaftor Activity

The in vitro efficacy of Ivacaftor has been quantified across various cell-based assays. The following tables summarize key data points for different CFTR mutations.

| CFTR Mutation | Assay Type | Cell Line | EC50 | Maximal Potentiation (% of WT) | Reference |

| G551D | Patch Clamp | CHO cells | ~1.5 nM | 11-12 fold increase | [7][8] |

| F508del | Patch Clamp | - | ~1.5 nM | 11-12 fold increase | [7][8] |

| F508del (rescued) | Ussing Chamber | HBE cells | - | Up to 16% of normal activity | [9] |

| Wild-Type (WT) | Patch Clamp | - | - | - | [7][8] |

Table 1: Potentiation of CFTR Channel Activity by Ivacaftor. HBE: Human Bronchial Epithelial; CHO: Chinese Hamster Ovary.

| CFTR Mutation | Treatment | Assay | Observation | Reference |

| F508del | Chronic Ivacaftor | Western Blot | Decreased C-band to B-band ratio | [5] |

| F508del | Chronic Ivacaftor + VX-809 | Western Blot | Increased turnover of mature CFTR | [5] |

| Wild-Type (WT) | Chronic Ivacaftor | Western Blot | Reduced mature CFTR levels | [5] |

| G551D | Chronic Ivacaftor | Western Blot | No significant reduction in mature CFTR | [5] |

Table 2: Effect of Chronic Ivacaftor Treatment on CFTR Protein Maturation and Stability.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize Ivacaftor's activity are provided below.

Ussing Chamber Assay

This assay measures ion transport across epithelial cell monolayers.

Objective: To measure the effect of Ivacaftor on CFTR-mediated chloride secretion in polarized epithelial cells (e.g., CFBE41o- cells expressing F508del-CFTR).[1]

Materials:

-

CFBE41o- cells overexpressing F508del-CFTR[1]

-

Permeable supports (e.g., Snapwell inserts)

-

Ussing chamber system (e.g., Physiologic Instruments)

-

Voltage-clamp amplifier

-

Krebs-Bicarbonate Ringer (KBR) solution

-

Amiloride (B1667095) (ENaC inhibitor)

-

Forskolin (B1673556) (adenylyl cyclase activator)

-

Ivacaftor benzenesulfonate

-

CFTRinh-172 (CFTR inhibitor)

Protocol:

-

Cell Culture: Culture CFBE41o- F508del-CFTR cells on permeable supports at an air-liquid interface to allow for differentiation and polarization.[1][10]

-

Chamber Setup: Mount the cell culture inserts into the Ussing chambers, separating the apical and basolateral compartments. Fill both compartments with pre-warmed and gassed KBR solution.[11]

-

Equilibration: Allow the system to equilibrate to a stable baseline short-circuit current (Isc).

-

ENaC Inhibition: Add amiloride (e.g., 100 µM) to the apical side to block the epithelial sodium channel (ENaC).[12]

-

CFTR Activation: Add forskolin (e.g., 20 µM) to the basolateral side to increase intracellular cAMP and activate CFTR.[12]

-

Ivacaftor Application: Once a stable forskolin-stimulated Isc is achieved, add Ivacaftor to the apical chamber in a cumulative concentration-response manner.

-

CFTR Inhibition: At the end of the experiment, add CFTRinh-172 (e.g., 50 µM) to the apical side to confirm that the measured current is CFTR-specific.[12]

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of single-channel currents.

Objective: To determine the effect of Ivacaftor on the open probability (Po) of single CFTR channels (e.g., G551D-CFTR in CHO cells).[13]

Materials:

-

CHO cells stably expressing G551D-CFTR[13]

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass pipettes

-

Pipette puller

-

Intracellular and extracellular recording solutions

-

Forskolin and Genistein (B1671435) (for channel activation)[13]

-

This compound

-

Glibenclamide (CFTR inhibitor)[13]

Protocol:

-

Cell Preparation: Plate G551D-CFTR expressing CHO cells onto coverslips suitable for patch-clamp recording.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ and fill with the appropriate intracellular solution.

-

Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Recording: Clamp the cell membrane potential at a holding potential (e.g., -40 mV).[14]

-

CFTR Activation: Perfuse the cell with a solution containing forskolin (e.g., 10 µM) and genistein (e.g., 30 µM) to activate CFTR channels.[13]

-

Ivacaftor Application: Apply Ivacaftor at various concentrations to the extracellular solution and record the changes in whole-cell current.

-

Data Analysis: Analyze the recordings to determine the current-voltage relationship and changes in channel activity.

F508del-CFTR Processing and Trafficking Assays

These assays assess the effect of compounds on the maturation and cellular localization of the F508del-CFTR protein.

Objective: To determine the ratio of mature (complex-glycosylated, Band C) to immature (core-glycosylated, Band B) F508del-CFTR.[15]

Materials:

-

CFBE41o- cells expressing F508del-CFTR[16]

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary anti-CFTR antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Lysis: Treat cells with Ivacaftor (and/or correctors like VX-809) for the desired time, then lyse the cells and determine the protein concentration.[5]

-

Electrophoresis: Separate the protein lysates by SDS-PAGE.[17]

-

Transfer: Transfer the separated proteins to a membrane.[17]

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR, followed by an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the intensity of Band B (~150 kDa) and Band C (~170 kDa) to determine the C:B ratio, which indicates the extent of protein maturation.[5][18]

Objective: To visualize the subcellular localization of F508del-CFTR.

Materials:

-

Cells expressing F508del-CFTR grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking solution (e.g., bovine serum albumin in PBS)

-

Primary anti-CFTR antibody

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Confocal microscope

Protocol:

-

Cell Treatment and Fixation: Treat cells with compounds as required, then fix with PFA.

-

Permeabilization and Blocking: Permeabilize the cells and block non-specific binding sites.

-

Antibody Staining: Incubate with primary and then fluorescently labeled secondary antibodies.

-

Mounting and Imaging: Mount the coverslips and acquire images using a confocal microscope to observe the localization of CFTR (e.g., plasma membrane vs. intracellular).[19][20]

Visualizations

The following diagrams illustrate key pathways and workflows related to the in vitro characterization of Ivacaftor.

References

- 1. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Ivacaftor treatment of cystic fibrosis patients with the G551D mutation: a review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potentiator Ivacaftor Abrogates Pharmacological Correction of ΔF508 CFTR in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations | eLife [elifesciences.org]

- 9. Ivacaftor in Subjects With Cystic Fibrosis Who Are Homozygous for the F508del-CFTR Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Failure of cAMP agonists to activate rescued ΔF508 CFTR in CFBE41o– airway epithelial monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 12. In Vivo and In Vitro Ivacaftor Response in Cystic Fibrosis Patients With Residual CFTR Function: N-of-1 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]

- 15. cff.org [cff.org]

- 16. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]

- 18. JCI Insight - The potentiator ivacaftor is essential for pharmacological restoration of F508del-CFTR function and mucociliary clearance in cystic fibrosis [insight.jci.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Pharmacological Profile of Ivacaftor Benzenesulfonate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor (B1684365), available as ivacaftor benzenesulfonate (B1194179), is a groundbreaking therapeutic agent for the treatment of cystic fibrosis (CF), a life-threatening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1] As the first approved therapy that targets the underlying cause of CF in patients with specific mutations, ivacaftor has revolutionized the management of this disease.[2][3] This technical guide provides an in-depth overview of the pharmacological profile of ivacaftor benzenesulfonate, intended to support researchers, scientists, and drug development professionals in their ongoing efforts to understand and build upon this important therapeutic advance.

Mechanism of Action: A CFTR Potentiator

Ivacaftor is a CFTR potentiator.[4][5][6] In individuals with certain CF-causing mutations, the CFTR protein is present at the cell surface but functions improperly as a chloride channel.[1] These are often referred to as "gating" mutations, where the channel does not open sufficiently to allow for adequate chloride ion transport.[1] The most well-studied of these is the G551D mutation.[1][5]

Ivacaftor directly binds to the defective CFTR protein and increases the probability that the channel will be open.[1][5] This potentiation of channel gating restores the flow of chloride ions across the cell membrane, which in turn helps to hydrate (B1144303) the mucus layer in the airways and other affected organs, alleviating many of the hallmark symptoms of CF.[1][7] It is important to distinguish ivacaftor from CFTR "correctors," such as lumacaftor, which aim to improve the processing and trafficking of misfolded CFTR protein to the cell surface.[4]

Pharmacological Properties

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of ivacaftor.

Table 1: Pharmacokinetic Profile of Ivacaftor

| Parameter | Value | Reference |

| Absorption | ||

| Tmax (with fat-containing food) | ~4 hours | [4] |

| Effect of Food | Absorption increased 2.5- to 4-fold with fat-containing foods | [4] |

| Distribution | ||

| Protein Binding | ~99% (primarily to alpha 1-acid glycoprotein (B1211001) and albumin) | [4][5] |

| Metabolism | ||

| Primary Metabolizing Enzyme | CYP3A | [4][5] |

| Active Metabolite | M1 (approximately one-sixth the potency of ivacaftor) | [4][5] |

| Inactive Metabolite | M6 (less than one-fiftieth the potency of ivacaftor) | [4][5] |

| Elimination | ||

| Route of Elimination | Primarily fecal (87.8%) after metabolic conversion | [5] |

| Apparent Terminal Half-life | ~12 hours (single dose, fed state) | [5] |

| Apparent Clearance (CL/F) | 17.3 L/h (healthy subjects, steady state) | [5] |

Table 2: Pharmacodynamic Profile of Ivacaftor

| Parameter | Effect | Reference |

| Mechanism | CFTR Potentiator (increases channel open probability) | [4][5] |

| Cellular Effect | Increased transepithelial chloride transport | [4] |

| Clinical Efficacy (G551D mutation) | ||

| Lung Function (ppFEV1) | Significant and sustained improvement | [8][9] |

| Sweat Chloride | Significant reduction | [8][9] |

| Weight/BMI | Increased | [2][8] |

| Pulmonary Exacerbations | Reduced rate | [8] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of ivacaftor.

Ussing Chamber Assay for CFTR Potentiation

The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues.[10] This protocol is adapted from methodologies described in the literature for assessing CFTR modulator activity.[11][12][13]

Objective: To measure the effect of ivacaftor on CFTR-mediated chloride current in primary human airway epithelial cells or other suitable cell lines.

Materials:

-

Ussing chamber system with electrodes

-

Voltage-clamp amplifier

-

Data acquisition system

-

Cultured epithelial cell monolayers on permeable supports

-

Ringer's solution (e.g., 115 mM NaCl, 25 mM NaHCO₃, 2.4 mM K₂HPO₄, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 0.4 mM KH₂PO₄, 10 mM glucose)

-

Amiloride (B1667095) (ENaC inhibitor)

-

Forskolin (B1673556) (adenylyl cyclase activator)

-

Ivacaftor

-

CFTRinh-172 (CFTR inhibitor)

Procedure:

-

Equilibrate the Ussing chamber system to 37°C and continuously bubble the Ringer's solution with 95% O₂ / 5% CO₂.

-

Mount the epithelial cell monolayer on the permeable support between the two halves of the Ussing chamber.

-

Add Ringer's solution to both the apical and basolateral chambers.

-

Allow the system to stabilize and record the baseline short-circuit current (Isc).

-

Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.

-

Add forskolin to both chambers to activate CFTR through cAMP stimulation.

-

Once a stable forskolin-stimulated Isc is achieved, add ivacaftor to the apical chamber in a dose-dependent manner.

-

Record the change in Isc, which represents the potentiation of CFTR activity by ivacaftor.

-

At the end of the experiment, add CFTRinh-172 to the apical chamber to confirm that the observed current is CFTR-dependent.

Patch-Clamp Electrophysiology for Single-Channel Analysis

Patch-clamp analysis allows for the direct measurement of the activity of individual ion channels, providing detailed insights into channel gating properties.[7][14] This protocol is a generalized procedure based on established methods for studying CFTR.[15][16][17]

Objective: To determine the effect of ivacaftor on the open probability (Po) of single CFTR channels.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope

-

Micromanipulator

-

Glass micropipettes

-

Cell line expressing the CFTR mutation of interest

-

Pipette (extracellular) solution (e.g., 140 mM NMDG-Cl, 2 mM MgCl₂, 5 mM CaCl₂, 10 mM HEPES)

-

Bath (intracellular) solution (e.g., 150 mM NMDG-Cl, 2 mM MgCl₂, 1 mM EGTA, 8 mM Tris)

-

ATP and Protein Kinase A (PKA)

-

Ivacaftor

Procedure:

-

Prepare cells on a coverslip for recording.

-

Fabricate and fire-polish glass micropipettes to a resistance of 3-5 MΩ.

-

Fill the micropipette with the extracellular solution.

-

Under microscopic guidance, approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Excise a small patch of the membrane to create an inside-out patch, exposing the intracellular face of the CFTR channel to the bath solution.

-

Perfuse the patch with the intracellular solution containing ATP and PKA to activate the CFTR channels.

-

Record single-channel currents at a constant holding potential.

-

Apply ivacaftor to the bath solution at various concentrations.

-

Record the changes in channel activity and analyze the data to determine the channel open probability (Po), open time, and closed time.

YFP-Based Halide Influx Assay

This is a cell-based, high-throughput screening assay to measure CFTR-mediated halide transport.[9] It utilizes a halide-sensitive yellow fluorescent protein (YFP) that is quenched by iodide influx.[1][2][3]

Objective: To quantify the potentiation of CFTR-mediated iodide influx by ivacaftor in a high-throughput format.

Materials:

-

Cell line co-expressing the CFTR mutation of interest and a halide-sensitive YFP

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence plate reader

-

Phosphate-buffered saline (PBS)

-

Iodide-containing solution (e.g., PBS with NaCl replaced by NaI)

-

Forskolin

-

Ivacaftor

Procedure:

-

Seed the cells in the microplates and grow to confluence.

-

Wash the cells with PBS.

-

Add a solution containing forskolin and varying concentrations of ivacaftor to the wells and incubate.

-

Place the plate in the fluorescence plate reader and measure the baseline YFP fluorescence.

-

Inject the iodide-containing solution into the wells.

-

Immediately begin recording the decrease in YFP fluorescence over time as iodide enters the cells through activated CFTR channels and quenches the YFP signal.

-

The rate of fluorescence quenching is proportional to the CFTR-mediated iodide influx. Calculate the initial rate of quenching for each concentration of ivacaftor to generate a dose-response curve.

Clinical Efficacy and Safety

Clinical trials have demonstrated the significant and sustained efficacy of ivacaftor in patients with the G551D mutation and other responsive mutations.[8][9][18]

Table 3: Summary of Key Clinical Trial Results for Ivacaftor (G551D Mutation)

| Outcome Measure | Improvement with Ivacaftor | Reference |

| Percent Predicted FEV₁ (ppFEV₁) | Absolute improvement of ~10-12 percentage points from baseline | [8][9] |

| Sweat Chloride | Mean decrease of ~48-55 mmol/L from baseline | [8][19] |

| Weight Gain | Significant increase compared to placebo | [2] |

| Pulmonary Exacerbations | 55% reduction in the rate of exacerbations | [8] |

Ivacaftor is generally well-tolerated. The most common adverse events reported in clinical trials include headache, upper respiratory tract infection, nasal congestion, nausea, and rash.[2] Liver function abnormalities have also been reported, and monitoring of liver function tests is recommended.[6]

Conclusion

This compound represents a paradigm shift in the treatment of cystic fibrosis, moving from symptom management to targeting the underlying molecular defect. Its well-defined mechanism of action as a CFTR potentiator, favorable pharmacokinetic profile, and demonstrated clinical efficacy have established it as a cornerstone of therapy for eligible patients. The experimental protocols outlined in this guide provide a framework for further research into the pharmacology of ivacaftor and the development of new CFTR modulators. A thorough understanding of its pharmacological profile is essential for the continued advancement of precision medicine in cystic fibrosis and other genetic diseases.

References

- 1. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Methods to Monitor Cell Surface Expression and Endocytic Trafficking of CFTR in Polarized Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CFTR Assays | Cystic Fibrosis Foundation [cff.org]

- 8. Methods to monitor cell surface expression and endocytic trafficking of CFTR in polarized epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. physiologicinstruments.com [physiologicinstruments.com]

- 11. benchchem.com [benchchem.com]

- 12. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]

- 14. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Long term clinical effectiveness of ivacaftor in people with the G551D CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sweat Chloride as A Biomarker of CFTR Activity: Proof of Concept and Ivacaftor Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]

Ivacaftor benzenesulfonate's role in epithelial ion transport

An In-depth Technical Guide to the Role of Ivacaftor (B1684365) Benzenesulfonate (B1194179) in Epithelial Ion Transport

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] The CFTR protein is an anion channel that regulates chloride and bicarbonate transport across epithelial surfaces, a process critical for maintaining fluid and salt homeostasis.[2][3][4] Mutations in CFTR lead to dysfunctional protein, resulting in impaired ion transport, dehydration of epithelial surfaces, and the accumulation of thick, sticky mucus, particularly in the lungs and pancreas.[2][5][6] Ivacaftor (formerly VX-770) is the first small-molecule therapy that targets the underlying defect in the CFTR protein. As a "potentiator," ivacaftor is designed to increase the channel-open probability (gating) of specific mutant CFTR proteins located at the cell surface, thereby restoring a degree of normal ion and water transport.[5][7][8] This document provides a detailed technical overview of ivacaftor's mechanism of action, the experimental methodologies used to characterize its function, and the quantitative data supporting its role in restoring epithelial ion transport.

Molecular Mechanism of Action

The CFTR protein functions as an ATP-gated anion channel. Its gating cycle is tightly regulated by phosphorylation via Protein Kinase A (PKA) and subsequent cycles of ATP binding and hydrolysis at its Nucleotide-Binding Domains (NBDs).[8] In certain CF-causing mutations, known as "gating mutations" (e.g., G551D), the CFTR protein is correctly trafficked to the cell membrane but exhibits a severe defect in channel opening, meaning it fails to open in response to cellular cues.[2][9]

Ivacaftor directly binds to the dysfunctional CFTR protein and allosterically modifies its conformation.[7] This binding stabilizes the open state of the channel, significantly increasing the probability that the channel will be open to allow the passage of chloride and bicarbonate ions.[10] It enhances CFTR activity by increasing both ATP-dependent and ATP-independent gating and slowing the non-hydrolytic closing of the channel. This potentiation of channel activity helps to restore the hydration of epithelial surfaces, leading to a reduction in the clinical manifestations of CF.[7]

Experimental Protocols and Methodologies

The efficacy of ivacaftor has been rigorously tested using a combination of in vitro, ex vivo, and in vivo models. Key experimental techniques include electrophysiological assays to directly measure ion transport, biochemical analyses to assess protein characteristics, and clinical biomarkers to evaluate patient response.

Electrophysiological Assays

Electrophysiology provides a direct, real-time measurement of CFTR channel function.[11] The two gold-standard techniques are the Ussing chamber and the patch-clamp technique.[11][12]

The Ussing chamber allows for the measurement of net ion transport across an intact epithelial monolayer.[7][11][13] It is invaluable for assessing the collective function of CFTR channels in polarized cells, such as primary human bronchial epithelial (HBE) cells.[7][12] The primary readout is the short-circuit current (Isc), which reflects the net flow of ions across the epithelium.

Detailed Protocol: Ussing Chamber Assay

-

Cell Culture: Culture primary HBE cells from CF patients on permeable supports (e.g., Transwell®) at an air-liquid interface until a differentiated, polarized monolayer is formed.

-

Chamber Setup: Mount the permeable support containing the cell monolayer between the two halves of the Ussing chamber. Each hemichamber is filled with identical Ringer's solution (e.g., Krebs-bicarbonate Ringer) maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Basal Measurement: Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc).

-

Pharmacological Stimulation:

-

Add a sodium channel (ENaC) inhibitor (e.g., 100 µM amiloride) to the apical side to block sodium absorption and isolate chloride currents.

-

Add a cAMP agonist (e.g., 10 µM forskolin) to the basolateral side to activate PKA and thus stimulate CFTR channels.

-

Add the CFTR potentiator, Ivacaftor (e.g., 1-10 µM), to the apical side to assess its effect on the forskolin-stimulated current.

-

Finally, add a CFTR-specific inhibitor (e.g., 10 µM CFTRinh-172) to the apical side to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis: The change in Isc (ΔIsc) following the addition of each compound is calculated. The magnitude of the ivacaftor-induced increase in the forskolin-stimulated current represents the degree of CFTR potentiation.

The patch-clamp technique provides high-resolution recording of the opening and closing of individual ion channels, allowing for direct measurement of single-channel conductance and open probability (Po).[14][15] The excised inside-out configuration is particularly useful for studying CFTR, as it allows direct application of ATP and PKA to the intracellular side of the membrane patch.[14]

Detailed Protocol: Excised Inside-Out Patch-Clamp

-

Cell Preparation: Use a cell line (e.g., Fischer rat thyroid [FRT] or BHK) stably expressing the mutant CFTR of interest.

-

Pipette Preparation: Fabricate a glass micropipette with a tip resistance of 2-5 MΩ and fill it with an extracellular solution (e.g., high chloride).

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Patch Excision: Retract the pipette from the cell to excise the patch of membrane, resulting in an "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.

-

Channel Activation and Recording:

-

Perfuse the patch with an intracellular solution containing PKA and Mg-ATP to phosphorylate and activate the CFTR channels within the patch.

-

Hold the membrane potential at a constant voltage (e.g., -50 mV) and record the single-channel currents.

-

Apply Ivacaftor to the bath solution to observe its effect on channel gating.

-

-

Data Analysis: Analyze the recordings to determine the single-channel current amplitude (i) and the open probability (Po). The effect of ivacaftor is quantified as the fold-increase in Po.

Biochemical Assays

Biochemical assays are used to assess the expression, processing, and stability of the CFTR protein.

Detailed Protocol: Western Blot for CFTR Maturation

-

Cell Lysis: Treat cells expressing CFTR with or without a modulator (like ivacaftor, often in combination with a corrector). Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of total protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to CFTR.

-

Wash and then incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Identify and quantify the immature, core-glycosylated form (Band B, ~150 kDa) and the mature, complex-glycosylated form (Band C, ~170 kDa) of CFTR. An increase in the Band C to Band B ratio indicates improved protein processing and trafficking to the cell surface.[11]

Quantitative Data on Ivacaftor's Efficacy

The therapeutic benefit of ivacaftor is supported by extensive quantitative data from in vitro assays and clinical trials.

In Vitro Potentiation of Mutant CFTR

In vitro studies using FRT cells expressing various gating mutations demonstrate ivacaftor's ability to significantly increase chloride transport.

Table 1: In Vitro Potentiation of CFTR Gating Mutations by Ivacaftor

| CFTR Mutation | Description | Effect of Ivacaftor | Reference |

|---|---|---|---|

| G551D | Class III Gating | Potentiates channel open probability and chloride transport. | [8][16] |

| G178R | Class III Gating | Potentiates channel open probability and chloride transport. | [8][16] |

| S549N/R | Class III Gating | Potentiates channel open probability and chloride transport. | [8][16] |

| G551S | Class III Gating | Potentiates channel open probability and chloride transport. | [8][16] |

| G1244E | Class III Gating | Potentiates channel open probability and chloride transport. | [8][16] |

| S1251N | Class III Gating | Potentiates channel open probability and chloride transport. | [8][16] |

| S1255P | Class III Gating | Potentiates channel open probability and chloride transport. | [8][16] |

| G1349D | Class III Gating | Potentiates channel open probability and chloride transport. | [8][16] |

| R117H | Class IV Conductance/Gating | Improves chloride transport by increasing channel open probability. |[10][17] |

Clinical Efficacy: Biomarkers and Outcomes

Clinical trials have established robust and sustained improvements in key indicators of CF disease following ivacaftor treatment. The most direct measure of CFTR function in patients is the sweat chloride test.

Table 2: Effect of Ivacaftor on Sweat Chloride Concentration in Clinical Trials

| Patient Population (Mutation) | Baseline Sweat Chloride (mmol/L) | Mean Change from Baseline (mmol/L) | Study/Reference |

|---|---|---|---|

| G551D (≥ 6 years) | ~100 | -48 to -55 | [18] |

| G551D (Phase 2, 150mg dose) | Not specified | -59.5 (median) | [9] |

| R117H (≥ 6 years) | Not specified | -24.0 | [10] |

| Non-G551D Gating (2-6 years) | Not specified | ~ -50 | [19] |

| Gating Mutation (4 to <12 months) | Not specified | Mean concentration at Week 24 was 41.3 |[1] |

Table 3: Effect of Ivacaftor on Lung Function (ppFEV₁) in Clinical Trials

| Patient Population (Mutation) | Mean Absolute Change in ppFEV₁ from Baseline | Study/Reference |

|---|---|---|

| G551D (≥ 12 years) | +10.6 percentage points | [18] |

| G551D (6-11 years) | +12.5 percentage points | [18] |

| R117H (≥ 18 years) | +5.0 percentage points | [10] |

| Non-G551D Gating (≥ 6 years) | +10.7 percentage points |[20] |

Conclusion

Ivacaftor benzenesulfonate represents a landmark achievement in the targeted therapy of Cystic Fibrosis. By acting as a potentiator of the CFTR channel, it directly addresses the molecular defect responsible for the disease in patients with specific gating and residual function mutations. Its mechanism of action—increasing the open probability of the CFTR channel to enhance epithelial chloride and bicarbonate transport—has been thoroughly elucidated through rigorous experimental methodologies, including Ussing chamber and patch-clamp electrophysiology. The substantial and sustained reductions in sweat chloride and improvements in pulmonary function observed in clinical trials provide definitive evidence of its ability to restore epithelial ion transport in vivo. This body of work not only validates the therapeutic strategy of CFTR modulation but also provides a powerful framework for the development of future precision medicines for genetic disorders.

References

- 1. Ivacaftor in Infants Aged 4 to <12 Months with Cystic Fibrosis and a Gating Mutation. Results of a Two-Part Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Ivacaftor restores delayed mucociliary transport caused by Pseudomonas aeruginosa-induced acquired CFTR dysfunction in rabbit nasal epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cff.org [cff.org]

- 6. Epithelial vectorial ion transport in cystic fibrosis: Dysfunction, measurement, and pharmacotherapy to target the primary deficit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Sweat Chloride as A Biomarker of CFTR Activity: Proof of Concept and Ivacaftor Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of ivacaftor treatment: randomized trial in subjects with cystic fibrosis who have an R117H-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cff.org [cff.org]

- 12. physiologicinstruments.com [physiologicinstruments.com]

- 13. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigating the CFTR Cl - Channel Using the Patch-Clamp Technique: An Overview | Semantic Scholar [semanticscholar.org]

- 16. Ivacaftor potentiation of multiple CFTR channels with gating mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Long-Term Ivacaftor in People Aged 6 Years and Older with Cystic Fibrosis with Ivacaftor-Responsive Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Change in sweat chloride as a clinical end point in cystic fibrosis clinical trials: the ivacaftor experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Long-term effects of ivacaftor in children with CF and a CFTR gating mutation | European Cystic Fibrosis Society (ECFS) [ecfs.eu]

- 20. Effectiveness of ivacaftor in cystic fibrosis Patients with non-G551D gating mutations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early-Stage Research Applications of Ivacaftor Benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor (B1684365) (formerly VX-770), available as Ivacaftor benzenesulfonate, is a pioneering therapeutic agent that has revolutionized the treatment of cystic fibrosis (CF) for individuals with specific mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. Beyond its clinical success, Ivacaftor serves as a powerful research tool, enabling detailed investigation into ion channel function, the pathophysiology of CF and other channelopathies, and the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the early-stage research applications of Ivacaftor, focusing on its mechanism of action, key experimental protocols, and its use as a pharmacological probe.

Core Mechanism of Action: A CFTR Potentiator

Ivacaftor is classified as a CFTR potentiator. Its primary mechanism of action is to increase the open probability (P_o_) of the CFTR channel, effectively "propping open" the channel gate to allow for increased transport of chloride and bicarbonate ions across the cell membrane.[1][2] This action is particularly effective for CFTR mutations that result in defective channel gating (Class III mutations), where the CFTR protein is present at the cell surface but does not open efficiently.[1][2] While its effect is most pronounced on phosphorylated CFTR channels activated by the cyclic AMP (cAMP) and Protein Kinase A (PKA) pathway, Ivacaftor's potentiation is largely independent of ATP hydrolysis, a key step in the normal gating cycle.[3] This unique mechanism allows it to restore a degree of normal function to otherwise dysfunctional channels.

Quantitative Data on Ivacaftor's Potentiation of CFTR

The following tables summarize key quantitative data from in vitro studies, illustrating the potency and efficacy of Ivacaftor on various CFTR mutations.

Table 1: In Vitro Efficacy of Ivacaftor on CFTR Function in Cell-Based Assays

| Cell Type/Model | CFTR Mutation | Assay | Outcome Measure | Ivacaftor Concentration | Result | Reference |

| Fischer Rat Thyroid (FRT) cells | G551D | Electrophysiology | Increased channel open probability | Not specified | Potentiated mutant CFTR | [1] |

| Fischer Rat Thyroid (FRT) cells | G178R, S549N, S549R, G551S, G970R, G1244E, S1251N, S1255P, G1349D | Electrophysiology | Increased channel open probability and chloride transport | Not specified | Potentiated multiple gating mutations | [1] |

| Human Bronchial Epithelial (HBE) cells | G551D/F508del | Ussing Chamber | CFTR Potentiation | 255 nM (EC50) | Not specified | [4] |

| Human Nasal Epithelial (HNE) cultures | Various residual function mutations | Ussing Chamber | Change in chloride current | 1 µM | Increased chloride current in responding patients | [5] |

Table 2: Potency of Ivacaftor on Different CFTR Genotypes (Patch Clamp Data)

| CFTR Genotype | Apparent Affinity (K₀.₅) | Maximal Current Stimulation | Reference |

| Wild-Type (WT) | ~0.49 nM | ~4-fold | [6] |

| G551D | ~1.5 nM | ~11-12-fold | [6] |

| ΔF508 | ~1.5 nM | ~11-12-fold | [6] |

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of Ivacaftor in a research setting. Below are protocols for key in vitro assays used to evaluate CFTR function and the effects of Ivacaftor.

Ussing Chamber Assay for Measuring CFTR-Mediated Ion Transport

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. It allows for the precise measurement of short-circuit current (Isc), which is a direct measure of net ion transport.

Objective: To measure the effect of Ivacaftor on CFTR-mediated chloride secretion in polarized epithelial cells (e.g., primary human bronchial epithelial cells).

Materials:

-

Differentiated epithelial cells cultured on permeable supports (e.g., Transwell®)

-

Ussing chamber system

-

Krebs-Bicarbonate Ringer (KBR) solution

-

Amiloride (B1667095) (ENaC inhibitor)

-

Forskolin (B1673556) (adenylyl cyclase activator)

-

Ivacaftor

-

CFTRinh-172 (CFTR inhibitor)

-

Gas mixture (95% O₂ / 5% CO₂)

Procedure:

-

Preparation: Pre-warm KBR solution to 37°C and bubble with the gas mixture.

-

Mounting: Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.

-

Equilibration: Fill both chambers with the pre-warmed and gassed KBR solution and allow the system to equilibrate for 10-20 minutes.

-

ENaC Inhibition: To isolate CFTR-mediated currents, add amiloride (typically 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).[3]

-

CFTR Activation: Once the current stabilizes, add forskolin (typically 10-20 µM) to the basolateral chamber to increase intracellular cAMP and activate CFTR.[3] An increase in Isc will be observed.

-

Ivacaftor Potentiation: After the forskolin-stimulated current stabilizes, add Ivacaftor to the apical chamber. This can be done in a cumulative concentration-response manner (e.g., from 1 nM to 10 µM) to determine the EC₅₀.[3] A further increase in Isc indicates potentiation of CFTR activity.

-

CFTR Inhibition: At the end of the experiment, add a CFTR-specific inhibitor, such as CFTRinh-172 (typically 10 µM), to the apical chamber to confirm that the measured current is indeed CFTR-dependent.[3]

Forskolin-Induced Swelling (FIS) Assay in Organoids

The FIS assay is a higher-throughput method to assess CFTR function in 3D organoid cultures derived from intestinal or airway stem cells. Activation of CFTR leads to fluid secretion into the organoid lumen, causing them to swell.

Objective: To quantify the effect of Ivacaftor on CFTR-mediated fluid secretion in organoids.

Materials:

-

Mature intestinal or airway organoids cultured in Matrigel®

-

Basal culture medium

-

Forskolin

-

Ivacaftor

-

Live-cell imaging system (e.g., confocal microscope)

Procedure:

-

Plating: Plate mature organoids in a 96-well or 384-well plate.

-

Treatment: Treat the organoids with the desired concentrations of Ivacaftor or vehicle control for a specified pre-incubation period (e.g., 1-24 hours).

-

Baseline Imaging: Acquire baseline images (t=0) of the organoids.

-

CFTR Activation: Add forskolin (typically 5 µM) to all wells to stimulate CFTR-mediated fluid secretion.[3]

-

Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 30-60 minutes) for several hours.

-

Analysis: Use image analysis software to measure the change in the cross-sectional area of the organoids over time. The increase in organoid size is proportional to CFTR function.

Whole-Cell Patch Clamp Electrophysiology

Patch clamp allows for the direct measurement of ion channel currents from a single cell, providing high-resolution data on channel activity.

Objective: To measure the effect of Ivacaftor on whole-cell CFTR currents.

Materials:

-

Cells expressing the CFTR mutation of interest (e.g., transiently transfected HEK293 cells)

-

Patch clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular and intracellular recording solutions

-

Forskolin

-

Ivacaftor

-

CFTRinh-172

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

-

Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "giga-seal") with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the cell's interior.

-

Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record baseline currents.

-

CFTR Activation: Perfuse the cell with an extracellular solution containing forskolin to activate CFTR channels.

-

Ivacaftor Application: Perfuse the cell with a solution containing both forskolin and Ivacaftor to measure the potentiation of the CFTR current.

-

Inhibition: Apply CFTRinh-172 to confirm the identity of the recorded currents.

-

Data Analysis: Analyze the current traces to determine the magnitude of the Ivacaftor-potentiated current.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to Ivacaftor research.

References

- 1. Ivacaftor potentiation of multiple CFTR channels with gating mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. In Vivo and In Vitro Ivacaftor Response in Cystic Fibrosis Patients With Residual CFTR Function: N-of-1 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]

Ivacaftor Benzenesulfonate: A Technical Guide for Studying CFTR Channel Gating Defects

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] The CFTR protein functions as a phosphorylation- and ATP-regulated anion channel on the apical membrane of epithelial cells, primarily responsible for the transport of chloride and bicarbonate ions.[1][2] Mutations in the CFTR gene can lead to defects in protein production, processing, stability, or function. A specific class of mutations, known as "gating" mutations (e.g., G551D), results in a CFTR protein that is correctly trafficked to the cell surface but has a severe defect in channel opening, or gating, thereby drastically reducing ion transport.[3][4]

Ivacaftor (B1684365) (also known as VX-770) is a CFTR potentiator, the first drug approved to directly target the underlying protein defect in CF.[5][6] It acts by binding directly to the CFTR protein and increasing its channel open probability (Po), effectively "propping open" the defective gate.[1][7][8] This direct and specific mechanism of action makes Ivacaftor benzenesulfonate (B1194179) an invaluable tool for researchers studying the molecular basis of CFTR gating, investigating the pathophysiology of gating mutations, and screening for novel therapeutic compounds. This guide provides an in-depth overview of its mechanism, experimental protocols for its use, and key quantitative data.

Mechanism of Action and Binding Site

Potentiation of Channel Gating

Ivacaftor directly potentiates the function of the CFTR channel. Its primary mechanism is to increase the open probability (Po) of the channel, meaning it stabilizes the open-channel conformation.[9] This potentiation requires the CFTR protein to be phosphorylated by Protein Kinase A (PKA), a prerequisite for normal channel activation. However, a key characteristic of Ivacaftor's action is that it is largely independent of ATP binding and hydrolysis.[9][10] Studies have shown that Ivacaftor can enhance the activity of purified mutant CFTR in the nominal absence of Mg-ATP, suggesting it facilitates channel opening through a non-conventional, ATP-independent mechanism.[11][10] This unique property allows researchers to decouple the gating cycle from the ATP hydrolysis cycle, providing a powerful method to probe the conformational changes associated with channel opening.[5][12]

Molecular Binding Site

Cryo-electron microscopy (cryo-EM) studies have revealed the primary binding site for Ivacaftor. It binds at the protein-lipid interface, docking into a cleft formed by transmembrane (TM) helices 4, 5, and 8.[9][12] This site is distinct from the ATP-binding sites located in the nucleotide-binding domains (NBDs).[7][12] Approximately 40% of Ivacaftor's molecular surface is buried against the CFTR protein, while the remaining 60% is exposed to the hydrophobic lipid bilayer.[9]

Further research using photoactivatable Ivacaftor probes has confirmed this binding region and also identified a potential secondary binding site. These studies showed that a probe covalently labeled CFTR in two main regions: one in transmembrane helix 8 (tm8), consistent with the cryo-EM findings, and another within the fourth cytosolic loop (ICL4), which links NBD1 to the second membrane-spanning domain.[13][14] This suggests that Ivacaftor may mediate its potentiation effect through interactions at multiple sites on the CFTR protein.[13][14]

Signaling Pathways and Logical Frameworks

The following diagrams illustrate the CFTR activation pathway and the experimental logic for using Ivacaftor as a research tool.

Quantitative Data

The following tables summarize key quantitative data regarding Ivacaftor's binding and potentiation effects from preclinical and clinical studies.

Table 1: Binding Affinity of Ivacaftor

| Parameter | Value | Method | Source |

|---|

| Equilibrium Dissociation Constant (Kd) | 6.6 ± 1.2 nM | Scintillation Proximity Assay (SPA) |[9] |

Table 2: In Vitro Potentiation of CFTR Channels by Ivacaftor

| CFTR Variant | Half-maximal Stimulation (K0.5) | Maximal Stimulation (Fold-Increase) | Method | Source |

|---|---|---|---|---|

| Wild-Type (WT) | ~1.5 nM | ~4-fold | Single-Channel Patch Clamp | [15] |

| G551D | ~1.5 nM | ~11-12-fold | Single-Channel Patch Clamp | [15] |

| F508del | ~1.5 nM | ~11-12-fold | Single-Channel Patch Clamp |[15] |

Note: The potency of Ivacaftor is significantly higher (>100-fold) than initially reported, with an aqueous solubility of approximately 60 nM.[15]

Table 3: Clinical Efficacy of Ivacaftor in Patients with Gating Mutations

| Parameter | Patient Population | Baseline (Mean) | Change with Ivacaftor (Mean) | Source |

|---|---|---|---|---|

| Sweat Chloride (mEq/L) | Non-G551D Gating Mutations | 89.6 | -48.6 at 6 months | [16] |

| Sweat Chloride (mmol/L) | R117H Mutation | - | -24.0 at 24 weeks | [17] |

| ppFEV1 (%) | Non-G551D Gating Mutations | 68% | +10.9 at 6 months | [16] |

| ppFEV1 (%) | R117H Mutation (Adults ≥18y) | - | +5.0 percentage points |[17] |

Experimental Protocols & Workflows

Ivacaftor's effects are quantified using a variety of robust cell-based and cell-free assays. Detailed protocols for the most common methods are provided below.

Ussing Chamber Assay

This assay measures electrophysiological properties of epithelial tissues by quantifying ion transport as short-circuit current (Isc). It is a gold-standard method for studying CFTR-mediated chloride secretion in polarized epithelial cell monolayers.

Methodology:

-

Cell Culture: Grow human bronchial epithelial (HBE) cells or other relevant epithelial cells (e.g., Fischer Rat Thyroid - FRT - cells expressing mutant CFTR) on permeable supports until a polarized, high-resistance monolayer is formed.

-

Mounting: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments. Bathe both sides with identical Ringer's solution, maintain at 37°C, and bubble with 95% O2/5% CO2.

-

ENaC Inhibition: Add Amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-mediated currents. Wait for the Isc to stabilize at a new baseline.[1]

-

CFTR Activation: Add Forskolin (e.g., 10 µM) to the basolateral chamber to raise intracellular cAMP levels, activate PKA, and subsequently activate CFTR channels. This will cause an increase in Isc.[1]

-

Ivacaftor Application: Once the Forskolin-stimulated Isc has stabilized, add Ivacaftor to the apical chamber. This is often done in a cumulative, dose-response manner (e.g., from 1 nM to 10 µM) to determine the EC50. A potentiation of the current will be observed.[1]

-

CFTR Inhibition: At the end of the experiment, add a specific CFTR inhibitor, such as CFTRinh-172 (e.g., 10 µM), to the apical chamber to confirm that the measured current is specific to CFTR.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. ClinPGx [clinpgx.org]

- 3. Ivacaftor treatment of cystic fibrosis patients with the G551D mutation: a review of the evidence | Semantic Scholar [semanticscholar.org]

- 4. Potentiator Ivacaftor Abrogates Pharmacological Correction of ΔF508 CFTR in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vx-770 potentiates CFTR function by promoting decoupling between the gating cycle and ATP hydrolysis cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review protocol - Ivacaftor for the treatment of patients with cystic fibrosis and the G551D mutation: a systematic review and cost-effectiveness analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural identification of a hotspot on CFTR for potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cystic fibrosis transmembrane conductance regulator (CFTR) potentiator VX-770 (ivacaftor) opens the defective channel gate of mutant CFTR in a phosphorylation-dependent but ATP-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]

- 13. Identification of binding sites for ivacaftor on the cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of binding sites for ivacaftor on the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations | eLife [elifesciences.org]

- 16. Effectiveness of ivacaftor in cystic fibrosis Patients with non-G551D gating mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficacy and safety of ivacaftor treatment: randomized trial in subjects with cystic fibrosis who have an R117H-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Sites of Ivacaftor on the CFTR Protein

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding sites of Ivacaftor (B1684365) (VX-770) on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Understanding these interactions is crucial for the development of next-generation CFTR modulators for the treatment of cystic fibrosis. This document synthesizes findings from key structural and biochemical studies, presenting data in a structured format and illustrating experimental methodologies and molecular mechanisms.

Introduction to Ivacaftor and CFTR

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes an anion channel responsible for transporting chloride and bicarbonate ions across epithelial cell membranes.[1] Mutations can lead to misfolding and premature degradation of the CFTR protein or impair its channel gating function.[2][3] Ivacaftor is a CFTR potentiator, a class of drugs that enhances the channel open probability (Po) of CFTR proteins that are present at the cell surface but have defective gating.[4][5] It was the first modulator drug approved for the treatment of cystic fibrosis and acts by directly binding to the CFTR protein.[6][7] Elucidating the precise binding sites of Ivacaftor is fundamental to understanding its mechanism of action and for the structure-based design of more efficacious therapeutics.

Identified Binding Sites of Ivacaftor on CFTR

Two primary binding sites for Ivacaftor on the CFTR protein have been identified through a combination of cryo-electron microscopy (cryo-EM) and photoaffinity labeling studies.[2][6] These findings suggest a model where Ivacaftor may mediate its potentiation effect through interactions at multiple locations on the protein.[6][8]

The Transmembrane Domain (TMD) Binding Site

Cryo-EM structures of human CFTR in complex with Ivacaftor have revealed a distinct binding pocket located at the protein-lipid interface.[2]

-

Location: This site is a cleft formed by transmembrane (TM) helices 4, 5, and 8.[2][9][10]

-

Environment: Approximately 40% of the Ivacaftor molecule is buried within the protein, while the remaining 60% is exposed to the hydrophobic lipid bilayer.[2]

-

Significance: The binding site is situated in a "hinge" region of TM8, a feature unique to CFTR among ABC transporters.[2] It is hypothesized that Ivacaftor binding stabilizes the rotation of this hinge, which is involved in channel gating.[2]

The Intracellular Loop 4 (ICL4) Binding Site

Photoaffinity labeling studies, which allow for the identification of binding sites in a more native membrane environment, have confirmed the TMD site and identified a second, novel binding region.[6][11]

-

Location: This second site is located on the fourth intracellular loop (ICL4), which connects the first nucleotide-binding domain (NBD1) to the second transmembrane domain (MSD2).[6][11][12]

-

Corroboration: This finding is supported by earlier hydrogen/deuterium exchange mass spectrometry studies that showed protection in the ICL4 region upon Ivacaftor binding.[6]

-

Proposed Mechanism: It is proposed that Ivacaftor binds to both the TMD and ICL4 sites, and these interactions allosterically modulate the CFTR channel to enhance its open probability.[1][6][8]

Quantitative Analysis of Ivacaftor Binding

The following tables summarize key quantitative data from studies investigating the binding and functional effects of Ivacaftor on the CFTR protein.

Table 1: Ivacaftor Binding Affinity

| CFTR Variant | Experimental Method | Dissociation Constant (Kd) | Reference |

| Wild-Type | Scintillation Proximity Assay | ~100 nM | |

| Y304A Mutant | Scintillation Proximity Assay | >10 µM | [6] |

| F312A Mutant | Scintillation Proximity Assay | >10 µM | [6] |

Table 2: Functional Potentiation of CFTR by Ivacaftor

| CFTR Variant | Experimental Method | EC50 / K0.5 | Fold Maximal Stimulation | Reference |

| Wild-Type | Patch-clamp | ~1.5 nM | ~11-12 fold | [4] |

| G551D | Patch-clamp | ~1.5 nM | ~11-12 fold | [4] |

| ΔF508 | Patch-clamp | ~1.5 nM | ~11-12 fold | [4] |

Experimental Methodologies

The identification of Ivacaftor's binding sites has relied on cutting-edge structural and biochemical techniques.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in providing high-resolution structural data of the CFTR-Ivacaftor complex.[2]

Experimental Workflow for Cryo-EM Analysis

Figure 1: A simplified workflow for determining the structure of the CFTR-Ivacaftor complex using cryo-EM.

Methodological Details:

-

Protein Expression and Purification: Human CFTR is expressed in cell lines (e.g., HEK293) and purified using affinity chromatography.

-

Sample Preparation: The purified CFTR is phosphorylated by protein kinase A (PKA) and incubated with ATP to stabilize it in an open-like conformation.[2] Ivacaftor is then added in excess.

-

Vitrification and Data Collection: The protein-drug complex is rapidly frozen in a thin layer of vitreous ice on an EM grid and imaged using a transmission electron microscope.

-

Image Processing and Structure Determination: Thousands of particle images are processed and averaged to generate a high-resolution 3D reconstruction of the CFTR-Ivacaftor complex.[2]

Photoaffinity Labeling

This chemical biology technique is used to covalently link a drug to its binding site, allowing for precise identification of the interacting residues.[6][13][14]

Experimental Workflow for Photoaffinity Labeling

Figure 2: A generalized workflow for identifying Ivacaftor binding sites using photoaffinity labeling.

Methodological Details:

-

Probe Synthesis: A photoactivatable analog of Ivacaftor is synthesized, typically containing a diazirine moiety.[6][14] This group becomes highly reactive upon UV light exposure, forming a covalent bond with nearby amino acid residues.

-

Labeling: The probe is incubated with biological membranes containing the CFTR protein.[6]

-

Photoactivation: The mixture is exposed to UV light to induce covalent cross-linking of the probe to its binding site(s).

-

Protein Digestion and Mass Spectrometry: The labeled CFTR protein is isolated, digested into smaller peptides, and analyzed by tandem mass spectrometry.[6] The modified peptides are then identified, pinpointing the location of the binding site.[6][11]

Molecular Mechanism of Action and Signaling

Ivacaftor functions as an allosteric modulator, meaning it binds to a site on the protein distinct from the channel pore or the ATP-binding sites to influence its function.[8][15] The binding of Ivacaftor is thought to stabilize the open conformation of the CFTR channel, thereby increasing the flow of ions.

Proposed Allosteric Modulation by Ivacaftor

Figure 3: A logical diagram illustrating the proposed mechanism of Ivacaftor's allosteric modulation of CFTR.

The current model suggests that Ivacaftor's binding to both the transmembrane and intracellular loop sites contributes to the stabilization of the open state of the CFTR channel.[1][6][8] This dual-site interaction may be crucial for its high potentiation efficacy. Further research is needed to fully dissect the individual and synergistic contributions of each binding site to the overall potentiation of CFTR function.

Conclusion

The identification of two distinct binding sites for Ivacaftor on the CFTR protein, one within the transmembrane domains and another in an intracellular loop, has significantly advanced our understanding of its mechanism of action. This knowledge, derived from sophisticated techniques like cryo-EM and photoaffinity labeling, provides a structural and biochemical foundation for the rational design of new and improved CFTR modulators. Future studies will likely focus on further characterizing the dynamics of these interactions and leveraging this information for the development of combination therapies that can address a wider range of CF-causing mutations.

References

- 1. mdpi.com [mdpi.com]

- 2. Structural identification of a hotspot on CFTR for potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations | eLife [elifesciences.org]

- 5. Post-approval studies with the CFTR modulators Elexacaftor-Tezacaftor—Ivacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of binding sites for ivacaftor on the cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cystic fibrosis transmembrane conductance regulator (CFTR) potentiator VX-770 (ivacaftor) opens the defective channel gate of mutant CFTR in a phosphorylation-dependent but ATP-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Identification of binding sites for ivacaftor on the cystic fibrosis transmembrane conductance regulator [fair.unifg.it]

- 11. Identification of binding sites for ivacaftor on the cystic fibrosis transmembrane conductance regulator [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design and synthesis of photoaffinity labeling probes based on clinically approved CFTR modulators [summit.sfu.ca]

- 14. researchgate.net [researchgate.net]

- 15. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Laboratory Scale Synthesis of Ivacaftor Benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Ivacaftor benzenesulfonate (B1194179). The synthesis is presented in three main stages: the preparation of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core via the Gould-Jacobs reaction, the synthesis of the key 5-amino-2,4-di-tert-butylphenol (B1521839) intermediate, and the final amide coupling to yield Ivacaftor, followed by its conversion to the benzenesulfonate salt. This guide includes comprehensive experimental procedures, quantitative data summaries, and graphical representations of the synthetic workflow and mechanism of action to aid researchers in the replication of this process.

Mechanism of Action: CFTR Potentiation

Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. In patients with certain CFTR mutations (e.g., G551D), the CFTR channel is present on the cell surface but has a defective gating mechanism, meaning it does not open frequently enough to allow for adequate chloride ion transport. Ivacaftor binds directly to the CFTR protein and acts as an allosteric modulator, inducing a conformational change that increases the probability of the channel being in an open state. This enhanced channel gating facilitates increased chloride ion transport across the cell membrane, helping to restore hydration of the airway surface liquid.

Synthetic Workflow Overview

The synthesis of Ivacaftor benzenesulfonate is a multi-step process. It begins with the parallel synthesis of two key fragments. The first fragment, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is prepared using the Gould-Jacobs reaction. The second fragment, 5-amino-2,4-di-tert-butylphenol, is synthesized from its corresponding nitrophenol precursor. These two intermediates are then joined via an amide coupling reaction, commonly facilitated by a reagent such as HATU. The resulting Ivacaftor free base is subsequently treated with benzenesulfonic acid to yield the final benzenesulfonate salt.

Application Notes and Protocols for Ivacaftor Benzenesulfonate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals